6-Hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[103003,508,10]pentadecan-14-one is a complex organic compound known for its unique structure and properties It belongs to the class of terpene lactones, which are naturally occurring compounds found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the core structure: This involves cyclization reactions to form the tetracyclic core.
Introduction of functional groups: Hydroxyl and methyl groups are introduced through selective reactions.
Oxidation and reduction steps: These steps are crucial for achieving the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound may involve:
Batch processing: Using large reactors to carry out the synthesis in multiple steps.
Continuous flow synthesis: A more modern approach that allows for the continuous production of the compound, improving efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: Functional groups can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts can be used to facilitate these reactions, including transition metal complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones, while reduction can yield alcohols.
Scientific Research Applications
6-Hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5,10,15-Trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadec-1(15)-en-14-one: Another terpene lactone with a similar core structure but different functional groups.
6-Hydroxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0~4,13~.0~8,13~]hexadecan-10-one: A compound with a similar tetracyclic structure but different substituents.
Uniqueness
6-Hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[103003,508,10]pentadecan-14-one is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions
Properties
Molecular Formula |
C15H22O5 |
---|---|
Molecular Weight |
282.33 g/mol |
IUPAC Name |
6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one |
InChI |
InChI=1S/C15H22O5/c1-7-8-4-12-15(3,20-12)10(16)5-11-14(2,19-11)6-9(8)18-13(7)17/h7-12,16H,4-6H2,1-3H3 |
InChI Key |
CFCZKBUBOFFSDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC3C(O3)(C(CC4C(O4)(CC2OC1=O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.